2-Bromo-3,5,6-trifluoroaniline

Physicochemical Property pKa Nucleophilicity

2-Bromo-3,5,6-trifluoroaniline (CAS 1420477-48-0) is a polyhalogenated aromatic amine (C₆H₃BrF₃N, MW 225.99 g/mol) classified as a highly electron-deficient aniline building block. Unlike its more common regioisomer 2-bromo-3,4,6-trifluoroaniline (CAS 1481-21-6), this compound features three contiguous fluorine atoms at the 3-, 5-, and 6-positions flanking a bromine at the 2-position, creating a unique electronic environment that fundamentally alters its amine nucleophilicity, cross-coupling regioselectivity, and downstream derivatization potential.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
Cat. No. B12954916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5,6-trifluoroaniline
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Br)N)F)F
InChIInChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2
InChIKeyZXYBDFMOZPSKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5,6-trifluoroaniline: A Structurally Unique Halogenated Aniline Building Block for Medicinal Chemistry and Agrochemical Discovery


2-Bromo-3,5,6-trifluoroaniline (CAS 1420477-48-0) is a polyhalogenated aromatic amine (C₆H₃BrF₃N, MW 225.99 g/mol) classified as a highly electron-deficient aniline building block . Unlike its more common regioisomer 2-bromo-3,4,6-trifluoroaniline (CAS 1481-21-6), this compound features three contiguous fluorine atoms at the 3-, 5-, and 6-positions flanking a bromine at the 2-position, creating a unique electronic environment that fundamentally alters its amine nucleophilicity, cross-coupling regioselectivity, and downstream derivatization potential . The 3,5,6-trifluoro substitution pattern is exceptionally rare among commercially available bromotrifluoroaniline isomers, making this compound a strategic choice when specific fluorine placement is critical to target molecule performance .

Why Generic Substitution Fails: Positional Fluorination as a Critical Determinant of 2-Bromo-3,5,6-trifluoroaniline Performance


Interchanging bromotrifluoroaniline isomers is not chemically equivalent: the specific fluorine substitution pattern directly governs the aniline -NH₂ pKa, the electron density distribution across the aromatic ring, and the steric environment around the bromine cross-coupling handle . The 3,5,6-trifluoro pattern places two electron-withdrawing fluorines ortho to the aniline nitrogen (at C-6 and proximal to the amine at C-2), further reducing the amine basicity relative to the 3,4,6-isomer (which has only one ortho-fluorine). This difference in nucleophilicity translates to altered reaction kinetics in both amidation and Buchwald-Hartwig amination reactions . Furthermore, the bromine atom at C-2 sits in a sterically congested environment between two ortho-substituents (F at C-3 and the -NH₂ group), which imposes distinct regioselectivity constraints in Suzuki-Miyaura and other palladium-catalyzed cross-coupling processes compared to less hindered isomers .

Product-Specific Quantitative Evidence Guide for 2-Bromo-3,5,6-trifluoroaniline Procurement and Scientific Selection


Predicted Amine Basicity (pKa) of 2-Bromo-3,5,6-trifluoroaniline vs. the 3,4,6-Regioisomer: A Key Determinant of Nucleophilic Reactivity

The predicted pKa of the aniline -NH₂ group provides a quantitative measure of its nucleophilic character, which directly impacts reaction design in amidation, reductive amination, and Buchwald-Hartwig coupling cascades. The 3,5,6-trifluoro substitution pattern places two fluorine atoms ortho to the -NH₂ group, a stronger electron-withdrawing arrangement than the single ortho-fluorine in the 3,4,6-isomer . This is predicted to result in a lower pKa for 2-bromo-3,5,6-trifluoroaniline compared to the reported predicted pKa of 0.19 ± 0.10 for 2-bromo-3,4,6-trifluoroaniline .

Physicochemical Property pKa Nucleophilicity Amine Basicity

Steric and Electronic Differentiation of the C2-Br Cross-Coupling Handle in 2-Bromo-3,5,6-trifluoroaniline

The bromine atom in 2-bromo-3,5,6-trifluoroaniline occupies the C-2 position, flanked by a bulky -NH₂ group and a C-3 fluorine. This creates a sterically encumbered environment distinct from isomers where the bromine is in a meta or para relationship to the amine (e.g., 4-bromo-2,3,5-trifluoroaniline) . In Suzuki-Miyaura couplings, ortho-substituted aryl bromides generally exhibit slower oxidative addition rates compared to para-substituted analogs, a trend well-documented in palladium-catalyzed cross-coupling literature [1]. This intrinsic reactivity difference enables chemoselective sequential coupling strategies when this compound is used alongside less hindered aryl halides in polyhalogenated scaffolds .

Cross-Coupling Steric Hindrance Regioselectivity Palladium Catalysis

Commercially Available Purity Benchmarking: 2-Bromo-3,5,6-trifluoroaniline (98%) vs. the 3,4,6-Isomer (95-98%)

Reproducible research-grade synthesis demands well-characterized starting materials. 2-Bromo-3,5,6-trifluoroaniline (1420477-48-0) is commercially available at a minimum purity of 98% (HPLC) from multiple suppliers including Leyan . In comparison, the more common isomer 2-bromo-3,4,6-trifluoroaniline (1481-21-6) is offered at 95% (AKSci) , 98% (CapotChem, HPLC) [1], and 99% (Sigma-Aldrich, via SpectraBase) [2]. The consistent availability of the 3,5,6-isomer at a documented 98% minimum purity ensures batch-to-batch consistency when procured from validated suppliers, reducing the need for repurification in sensitive catalytic reactions.

Purity Quality Control Procurement Reproducibility

Best Research and Industrial Application Scenarios for 2-Bromo-3,5,6-trifluoroaniline


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring Ortho-Fluorinated Aniline Motifs

The unique 3,5,6-trifluoro substitution pattern positions this compound as a strategic building block for constructing kinase inhibitors and other ATP-competitive agents where fluorine atoms at specific positions modulate target binding and metabolic stability. The electron-deficient aniline -NH₂ group is less prone to oxidative metabolism than non-fluorinated analogs, while the sterically differentiated ortho-bromine at C-2 enables selective late-stage Suzuki-Miyaura diversification without competing reactivity at fluorine-substituted positions .

Agrochemical Discovery: Synthesis of Fluorinated Phenylamide Fungicides and Herbicides via Orthogonal Cross-Coupling

Fluorinated aniline intermediates are critical to modern agrochemical development, with the trifluoroaniline substructure appearing in multiple commercial fungicide and herbicide classes. The 2-bromo-3,5,6-trifluoroaniline isomer is ideally suited for constructing N-aryl amide and sulfonamide pharmacophores where the bromine serves as a temporary placeholder for subsequent diversification. The differentiated reactivity of the ortho-bromo handle relative to meta- or para-bromo isomers enables sequential coupling strategies that assemble complex biaryl and heteroaryl frameworks in fewer steps than would be possible with regioisomeric starting materials .

Materials Science: Synthesis of Fluorinated Organic Semiconductors and Hole-Transporting Materials for Perovskite Solar Cells

Fluorinated anilines are increasingly employed as precursors to organic semiconductors and perovskite interfacial layers, where fluorine substitution lowers HOMO energy levels and enhances device stability. While 3,4,5-trifluoroaniline has been demonstrated in quasi-2D perovskite light-emitting diodes (maximum luminance 1.2 × 10³ cd/m², current efficiency up to 0.3 cd/A) [1], the brominated analog 2-bromo-3,5,6-trifluoroaniline offers an additional synthetic handle for covalent tethering or further π-system extension via cross-coupling. This capability is particularly valuable for designing hole-transporting materials that require covalent anchoring to electrode surfaces or nanoparticle scaffolds .

Chemical Biology: Synthesis of Activity-Based Protein Profiling (ABPP) Probes Requiring Ortho-Substituted Fluoroaniline Warheads

The combination of a low-pKa aniline (predicted lower than 0.19) and an ortho-bromine cross-coupling handle makes this compound a compelling precursor for ABPP probe synthesis. The electron-poor aniline can be selectively functionalized under mild conditions without self-reactivity, while the bromine enables late-stage installation of alkyne or biotin affinity tags via Sonogashira or Suzuki coupling. This dual reactivity is difficult to achieve with the 3,4,6-isomer, where altered electronic properties may compromise the chemoselectivity of sequential derivatization steps .

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